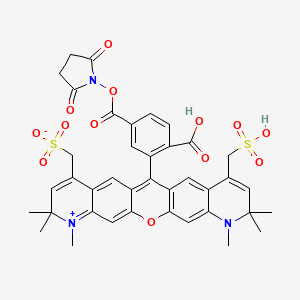

Alexa Fluor 594 para-isomer

Description

Structure

2D Structure

Properties

Molecular Formula |

C39H37N3O13S2 |

|---|---|

Molecular Weight |

819.9 g/mol |

IUPAC Name |

[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)26-11-20(7-8-23(26)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53) |

InChI Key |

KJIGIGGGBKHAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |

Origin of Product |

United States |

Chemical Reactivity and Bioconjugation Mechanisms of Alexa Fluor 594 Para Isomer

Amine-Reactive Succinimidyl Ester Chemistry

The primary method for conjugating the para-isomer of Alexa Fluor 594 to biomolecules involves its N-hydroxysuccinimidyl (NHS) ester functionality. vulcanchem.comfishersci.se This amine-reactive group is specifically designed to react with primary amines (R-NH₂) present on proteins, amine-modified oligonucleotides, and other molecules. vulcanchem.comfishersci.sefishersci.be

Formation of Stable Amide Conjugates with Biomolecules

The core of the conjugation process is the reaction between the succinimidyl ester of Alexa Fluor 594 and a primary amine on the target biomolecule. This reaction results in the formation of a highly stable amide bond, covalently linking the dye to the molecule of interest. vulcanchem.com The para-positioning of the succinimidyloxycarbonyl group on the phenyl ring of the dye is a critical structural feature that influences the molecule's reactivity and conjugation efficiency. vulcanchem.com This stable linkage is essential for reliable tracking and detection in various biological assays. smolecule.com

The general reaction can be depicted as: Alexa Fluor 594-NHS Ester + Biomolecule-NH₂ → Alexa Fluor 594-CO-NH-Biomolecule + N-hydroxysuccinimide

This reaction is favored under slightly alkaline conditions, which deprotonate the primary amines on the biomolecule, increasing their nucleophilicity and reactivity towards the NHS ester. vulcanchem.comfishersci.com

Optimization of Reaction Conditions for Conjugation Efficiency

Several factors must be carefully controlled to ensure efficient and optimal conjugation of Alexa Fluor 594 para-isomer to biomolecules, minimizing non-specific labeling and preserving the biological function of the labeled molecule.

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Facilitates the deprotonation of primary amines for efficient reaction with the NHS ester. vulcanchem.comabcam.comlumiprobe.com A pH around 8.3 is often considered optimal. fishersci.se |

| Buffer Composition | Amine-free buffers (e.g., MES, MOPS, HEPES, PBS, sodium bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, reducing conjugation efficiency. fishersci.comabcam.com |

| Molar Ratio of Dye to Protein | 5-10 fold molar excess of dye | A higher molar ratio can increase the degree of labeling, but excessive labeling can lead to protein aggregation and reduced biological activity. thermofisher.com The optimal ratio often requires empirical determination. |

| Protein Concentration | Ideally >1 mg/mL | Higher protein concentrations generally lead to more efficient labeling. abcam.comthermofisher.com |

| Reaction Time and Temperature | Typically 1 hour at room temperature, or overnight at 4°C | Longer incubation times may increase the degree of labeling, but can also increase the risk of protein degradation or aggregation. thermofisher.com |

| Solvent for Reactive Dye | High-quality anhydrous DMSO or DMF | The NHS ester is susceptible to hydrolysis in aqueous solutions, so it should be dissolved in an anhydrous organic solvent immediately before addition to the aqueous reaction mixture. fishersci.sethermofisher.com |

It is crucial to avoid substances that can interfere with the conjugation reaction, such as nucleophiles like primary amines and thiols (e.g., DTT, mercaptoethanol). abcam.com After the reaction, unreacted dye is typically removed through size-exclusion chromatography or dialysis to ensure the purity of the labeled conjugate.

Orthogonal Bioconjugation Methodologies for this compound Derivatives

While amine-reactive chemistry is the most common approach, derivatives of Alexa Fluor 594 can be synthesized for use in alternative bioconjugation strategies, offering greater specificity and versatility.

Impact of Conjugation on Molecular Integrity and Biological Function

A critical consideration in any bioconjugation strategy is the potential impact of the attached fluorophore on the structure and function of the biomolecule. While Alexa Fluor dyes are designed to have minimal effects, the conjugation process itself can sometimes alter the labeled molecule.

Studies have shown that Alexa Fluor 594 can be conjugated to proteins without significantly altering their function, allowing for accurate tracking in biological systems. smolecule.com The hydrophilic nature of Alexa Fluor dyes helps to prevent aggregation of the labeled protein. teledynevisionsolutions.com However, the degree of labeling is a crucial factor. Over-labeling can lead to:

Protein Aggregation: An excessive number of hydrophobic dye molecules on the protein surface can cause it to precipitate out of solution. thermofisher.com

Reduced Biological Activity: The attachment of a dye molecule near an active site or binding interface can sterically hinder its function. thermofisher.comresearchgate.net

Therefore, it is essential to carefully optimize the labeling conditions to achieve a degree of substitution that provides a bright, stable signal without compromising the biological integrity of the molecule under investigation. thermofisher.com For IgG antibodies, an optimal degree of labeling is typically between 2 and 6 moles of dye per mole of antibody. thermofisher.com

Spectroscopic and Photophysical Characterization for Research Applications

Fundamental Excitation and Emission Spectral Profiles

Alexa Fluor 594 exhibits a strong absorption of light in the orange-red region of the visible spectrum, with a characteristic excitation maximum at approximately 590 nm. researchgate.netabcam.comfluorofinder.com This makes it well-suited for excitation by various common laser lines, including the 561 nm and 594 nm lines. nih.gov Upon excitation, the fluorophore emits a bright red fluorescence, with an emission peak centered at approximately 617 nm. researchgate.netabcam.comfluorofinder.com The distinct separation between its excitation and emission spectra, known as the Stokes shift, is a key advantage, as it minimizes spectral overlap and allows for effective signal detection.

The spectral properties of Alexa Fluor 594 make it spectrally similar to other well-known dyes such as Texas Red and DyLight 594. abcam.comfluorofinder.com This spectral similarity allows for its use with existing filter sets and instrumentation designed for these traditional fluorophores.

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum | 590 |

| Emission Maximum | 617 |

Quantitative Metrics: Molar Extinction Coefficient and Fluorescence Quantum Yield of Conjugates

The brightness of a fluorophore is a critical parameter for sensitive detection in biological imaging, and it is determined by two key quantitative metrics: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).

The fluorescence quantum yield of Alexa Fluor 594 is approximately 0.66. fluorofinder.com The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield of 0.66 signifies that for every 100 photons absorbed, 66 are emitted as fluorescence, indicating a highly efficient conversion of excitation energy into fluorescent light.

When conjugated to biomolecules such as antibodies, Alexa Fluor 594 retains its impressive brightness. This is due to the dye's ability to be attached to proteins at high molar ratios without significant self-quenching, a phenomenon where fluorophores in close proximity non-radiatively transfer energy, leading to a decrease in fluorescence. nih.gov This property allows for the creation of brightly labeled conjugates for enhanced sensitivity in detection. nih.gov

| Parameter | Value |

|---|---|

| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.66 |

Photophysical Stability: Photobleaching Resistance and Longevity in Imaging

A significant advantage of Alexa Fluor 594 is its exceptional photostability. abcam.com Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a common limitation in fluorescence imaging, leading to signal decay over time. Alexa Fluor 594 exhibits a high resistance to photobleaching, allowing for longer exposure times and the acquisition of multiple images without significant loss of fluorescent signal. abcam.comthermofisher.com This enhanced photostability makes it particularly well-suited for demanding imaging applications such as time-lapse microscopy and super-resolution microscopy techniques like dSTORM, SIM, and STED. nih.gov

The longevity of the fluorescent signal provided by Alexa Fluor 594 conjugates is a direct result of this photostability, enabling researchers to conduct prolonged imaging experiments and capture high-quality, robust data.

Environmental Sensitivity: pH and Solvent Effects on Fluorescence Performance

The fluorescence of many organic dyes is sensitive to changes in their local environment, such as pH and solvent polarity. This can be a significant drawback in biological experiments where the pH can vary between different cellular compartments. Alexa Fluor 594, however, displays remarkable stability in its fluorescence intensity over a wide pH range, from approximately pH 4 to pH 10. fluorofinder.com This pH insensitivity ensures a stable and reliable signal in diverse biological environments. nih.gov

Furthermore, Alexa Fluor dyes, including the 594 variant, are synthesized through a process of sulfonation, which renders them hydrophilic and water-soluble. fluorofinder.com This property is advantageous for labeling biological molecules in aqueous buffers, as it minimizes the need for organic solvents and reduces the likelihood of precipitation of the labeled conjugates during storage.

Time-Resolved Fluorescence Spectroscopy (Lifetime and Anisotropy)

Time-resolved fluorescence spectroscopy provides deeper insights into the photophysical behavior of a fluorophore beyond its steady-state spectral properties.

The fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state by emitting a photon. For Alexa Fluor 594, the fluorescence lifetime is approximately 3.9 nanoseconds. acs.org This lifetime is an intrinsic property of the dye and can be influenced by its local environment. Measurements of fluorescence lifetime can be used in fluorescence lifetime imaging microscopy (FLIM) to probe changes in the cellular microenvironment.

| Parameter | Value |

|---|---|

| Fluorescence Lifetime (τ) | ~3.9 ns |

Förster Resonance Energy Transfer (FRET) Applications and Efficiency Analysis

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). abcam.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a valuable tool for studying molecular interactions, conformational changes in proteins, and as a "spectroscopic ruler" for measuring intramolecular distances.

Alexa Fluor 594 is an excellent acceptor for FRET when paired with appropriate donor fluorophores, such as Alexa Fluor 488 or Alexa Fluor 555. The efficiency of FRET (E) is determined by the distance between the donor and acceptor (r) and the Förster radius (R₀), which is the distance at which FRET efficiency is 50%. The Förster radius is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. For the FRET pair Alexa Fluor 594 and Alexa Fluor 647, the Förster radius is 85 Å.

The FRET efficiency can be calculated using the formula: E = R₀⁶ / (R₀⁶ + r⁶) abcam.com

Due to its high molar extinction coefficient and good spectral overlap with the emission of many green and yellow-emitting fluorophores, Alexa Fluor 594 serves as an efficient energy acceptor in FRET-based assays. This enables researchers to probe molecular-level interactions and dynamics in a wide range of biological systems. researchgate.net

| FRET Pair | Förster Radius (R₀) |

|---|---|

| Alexa Fluor 594 / Alexa Fluor 647 | 85 Å |

Advanced Imaging Applications in Biological Systems

Confocal and Widefield Fluorescence Microscopy

Confocal and widefield fluorescence microscopy are foundational techniques in cell biology, and Alexa Fluor 594 para-isomer is frequently employed to label and visualize a wide array of cellular components with high specificity and contrast.

This compound, when conjugated to antibodies, phalloidin, or other targeting molecules, allows for the precise localization and visualization of specific cellular structures. For instance, it is commonly used to stain the cytoskeleton, such as actin filaments, providing critical insights into cell morphology, migration, and division. In multi-color imaging experiments, the distinct spectral properties of Alexa Fluor 594 allow it to be combined with other fluorophores, such as DAPI for nuclear staining and green-emitting dyes for other proteins of interest, enabling the simultaneous visualization of multiple cellular components. This capability is crucial for studying the spatial relationships and interactions between different subcellular structures.

| Application | Target Structure/Process | Key Findings |

| Cytoskeletal Organization | F-actin filaments in HeLa cells | Visualization of the intricate actin network and its rearrangements during cell division. |

| Organelle Morphology | Mitochondria in neurons | High-resolution imaging of mitochondrial distribution and morphology in dendritic spines. |

| Protein Localization | Nuclear Pore Complexes | Precise localization of specific nucleoporins within the nuclear envelope. |

The photostability of this compound is a significant advantage for live-cell imaging, where samples are often illuminated for extended periods to capture dynamic processes. Its resistance to photobleaching ensures that a strong fluorescent signal can be maintained over time, allowing for the tracking of molecules and the monitoring of cellular events as they unfold. Furthermore, its pH insensitivity across a broad range makes it a reliable probe for imaging within various cellular compartments, including those with acidic environments like lysosomes, without significant loss of fluorescence intensity. smolecule.com

| Application | Cellular Process | Key Findings |

| Vesicular Trafficking | Endosome movement along microtubules | Real-time tracking of endosomal transport, revealing kinetics and directionality. |

| Protein Dynamics | Receptor clustering on the plasma membrane | Visualization of ligand-induced receptor aggregation and internalization. |

| Cellular Signaling | Calcium ion fluxes | Monitoring of transient changes in intracellular calcium concentrations using Alexa Fluor 594-conjugated indicators. |

Super-Resolution Microscopy (SRM) Techniques

Super-resolution microscopy encompasses a suite of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. This compound has proven to be a valuable fluorophore for several of these advanced methods. thermofisher.com

Single-Molecule Localization Microscopy (SMLM) techniques, such as dSTORM (direct Stochastic Optical Reconstruction Microscopy), rely on the ability to photoswitch individual fluorophores between a fluorescent "on" state and a dark "off" state. Alexa Fluor 594 is a well-established dye for dSTORM. thermofisher.com

The photoswitching of Alexa Fluor 594 in dSTORM is typically achieved in the presence of a specific imaging buffer containing a reducing agent, most commonly a thiol like β-mercaptoethylamine (MEA). The mechanism involves the reversible shelving of the fluorophore into a long-lived dark state. High-intensity laser light is used to drive most of the molecules into this dark state. Stochastically, individual molecules return to the fluorescent state, are imaged, and then photobleach or return to the dark state. By precisely localizing the center of the emission from thousands of these individual "blinks," a super-resolved image is reconstructed. The efficiency of this process is influenced by the chemical environment, including the concentration of the thiol and the pH of the buffer.

| Parameter | Description | Typical Value/Observation |

| Localization Precision | The accuracy with which the position of a single molecule can be determined. | Resolutions below 20 nm have been achieved when imaging microtubules. smolecule.com |

| Photon Output | The number of photons emitted per switching event, which influences localization precision. | Alexa Fluor 594 exhibits a high photon yield. |

| On/Off Duty Cycle | The fraction of time a fluorophore spends in the fluorescent "on" state. | A low duty cycle is desirable for SMLM to ensure sparse activation of molecules. |

In Stimulated Emission Depletion (STED) microscopy, a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, effectively narrowing the area from which signal is detected. This allows for a significant improvement in resolution. Alexa Fluor 594 is a suitable dye for STED microscopy due to its high photostability and efficient stimulated emission depletion. thermofisher.comnih.gov

The performance of Alexa Fluor 594 in STED is dependent on the wavelength and power of the depletion laser. A 775 nm depletion laser is often used for dyes in this spectral range, and the resolution enhancement is directly related to the intensity of this depletion beam. Its brightness ensures that a sufficient signal can be detected from the sub-diffraction-limited volume.

| Application | Target Structure | Achieved Resolution |

| Neuronal Synapses | Distribution of synaptic vesicle proteins | Sub-50 nm resolution, revealing the organization of protein clusters within the presynaptic terminal. |

| Cytoskeletal Filaments | Intermediate filaments (Vimentin) | High-contrast imaging with significantly improved resolution compared to confocal microscopy. |

| Nuclear Structures | Nuclear pore complexes | Delineation of the ring-like structure of the nuclear pore with high fidelity. |

Structured Illumination Microscopy (SIM) is another super-resolution technique that achieves a twofold improvement in resolution compared to conventional microscopy. It involves illuminating the sample with a patterned light and then computationally reconstructing a super-resolved image. Alexa Fluor 594 is an excellent choice for SIM due to its brightness and photostability, which are crucial for obtaining high-quality raw data for reconstruction. thermofisher.comsmolecule.com Its use in multi-color SIM experiments is also common, where its spectral properties allow for clear separation from other fluorophores. smolecule.com

| Application | Target Structure | Key Advantage of Alexa Fluor 594 |

| Cell-Cell Junctions | Adherens junction proteins | High signal-to-noise ratio, enabling clear visualization of protein localization at the interface between cells. |

| Chromatin Organization | Histone modifications in the nucleus | Bright fluorescence allows for the detection of subtle changes in chromatin structure. |

| Viral Particle Assembly | Localization of viral proteins | Photostability permits the acquisition of the multiple raw images required for SIM reconstruction without significant signal loss. |

Two-Photon Excitation (TPE) Microscopy

Two-photon excitation (TPE) microscopy has become a cornerstone for imaging deep within living tissues, offering significant advantages over traditional confocal microscopy, such as increased penetration depth, reduced phototoxicity, and lower photobleaching outside the focal plane. nih.gov Alexa Fluor 594 is well-suited for TPE applications. thermofisher.com In TPE, a fluorophore simultaneously absorbs two lower-energy photons—each having approximately twice the wavelength of the one-photon excitation peak—to reach the excited state. thermofisher.com This nonlinear optical process confines fluorescence emission to a minute focal volume, enhancing image resolution and minimizing background signal. thermofisher.com

The efficiency of two-photon absorption is quantified by the two-photon action cross-section (TPACS), measured in Göppert-Mayer (GM) units. For Alexa Fluor 594, the optimal TPE wavelength is around 800 nm, which provides a good balance of excitation efficiency and penetration in biological samples, particularly in neuroscience for in vivo brain imaging. nih.gov The use of near-infrared (NIR) light for excitation in TPE minimizes light scattering and absorption by endogenous molecules like hemoglobin and melanin, facilitating deeper imaging into tissues. setabiomedicals.com

Table 1: Two-Photon Excitation Properties of Alexa Fluor 594

| Property | Value | Reference |

| Optimal TPE Wavelength | ~800 nm | nih.gov |

| Alternative TPE Wavelength | 780 nm | setabiomedicals.com |

| Emission Wavelength | 617 nm | nih.govsetabiomedicals.com |

| Two-Photon Action Cross-Section (TPACS) | ~32 GM | nih.gov |

Note: The TPE properties can vary depending on the experimental conditions and measurement methods.

Immunofluorescence and Immunohistochemistry Methodologies

Alexa Fluor 594 is extensively used as a fluorescent label in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the distribution and localization of specific proteins and other antigens within cells and tissues.

The high brightness and photostability of Alexa Fluor 594 make it an excellent choice for antibody-based detection. biocompare.com It can be conjugated to primary or secondary antibodies to target specific cellular components with high sensitivity and specificity. thermofisher.com This enables the detection of even low-abundance proteins. thermofisher.com The dye's molecules can be attached to antibodies at high molar ratios without significant self-quenching, resulting in brighter conjugates and more sensitive detection. thermofisher.com

Directly conjugating Alexa Fluor 594 to a primary antibody is a common strategy that simplifies staining protocols and is essential for multiplexing experiments where the use of multiple secondary antibodies from the same host species could cause cross-reactivity. biocompare.com

Table 2: Examples of Alexa Fluor 594 Antibody Conjugates in Research

| Antibody Target | Application | Reference |

| Pan-Keratin (C11) | Detection of total keratin 4, 5, 6, 8, 10, 13, and 18 in human cells. | cellsignal.com |

| CD45 [30-F11] | Identification of Receptor-type tyrosine-protein phosphatase C in mouse tissues via IHC-IF. | citeab.com |

| Various | Used as secondary antibodies for signal amplification in fixed-cell imaging. | fishersci.de |

Multiplexed imaging allows for the simultaneous visualization of multiple targets within a single sample, providing crucial context about the spatial relationships of different proteins and cellular structures. Due to its distinct spectral properties, Alexa Fluor 594 is a common component in multicolor fluorescence microscopy panels. biocompare.com

It is frequently used in combination with other fluorophores that have well-separated excitation and emission spectra to minimize crosstalk. thermofisher.com A typical panel might include a blue-emitting dye (e.g., Alexa Fluor 350 or DAPI for nuclear staining), a green-emitting dye (e.g., Alexa Fluor 488), Alexa Fluor 594 for red emission, and a far-red dye (e.g., Alexa Fluor 647). thermofisher.com Proper microscope configuration, including the selection of appropriate laser lines and emission filters, is critical for spectrally separating the signals from each fluorophore and ensuring high-quality multiplexed images. nih.gov For instance, the 561 nm or 594 nm laser lines are optimal for exciting Alexa Fluor 594 while minimizing the excitation of spectrally adjacent dyes like Alexa Fluor 488. thermofisher.comnih.gov

Table 3: Common Fluorophore Combinations for Multiplexing with Alexa Fluor 594

| Fluorophore | Excitation (nm) | Emission (nm) | Color Channel |

| Alexa Fluor 488 | 495 | 519 | Green |

| Alexa Fluor 594 | 590 | 617 | Red |

| Alexa Fluor 647 | 650 | 668 | Far-Red |

| DAPI | 358 | 461 | Blue (Nuclei) |

In Vivo Optical Imaging in Preclinical Models

In vivo optical imaging in preclinical models, such as mice, is a powerful technique for studying biological processes in the context of a living organism. revvity.com This non-invasive method allows for the longitudinal monitoring of disease progression, cell trafficking, and the biodistribution of therapeutics. revvity.combiocompare.com Alexa Fluor 594, when conjugated to targeting molecules like antibodies, can be used as a probe for in vivo fluorescence imaging. revvity.com

The application of TPE microscopy with probes like Alexa Fluor 594 is particularly advantageous for intravital imaging, allowing for the visualization of cellular and subcellular structures deep within the tissues of a living animal. nih.govnih.gov These techniques are instrumental in fields like oncology and immunology to track tumor cells, monitor immune responses, and assess the efficacy of drug candidates in real time. revvity.combiocompare.com

A primary challenge in in vivo optical imaging is the limited penetration depth of light in tissue, which is caused by the absorption and scattering of photons by biological components. nih.gov Another significant issue is background autofluorescence from tissues, which can obscure the signal from the fluorescent probe. nih.gov

Several strategies are employed to address these challenges when using Alexa Fluor 594:

Two-Photon Excitation: As previously discussed, the use of longer wavelength NIR light in TPE significantly reduces scattering and allows for deeper tissue penetration compared to one-photon confocal microscopy. nih.govsetabiomedicals.com This makes it a preferred method for high-resolution in vivo imaging.

Signal Amplification: For ex vivo analysis of tissues from preclinical models, techniques such as tyramide signal amplification (TSA) can be used. The Invitrogen™ SuperBoost™ technology, which combines bright Alexa Fluor dyes with poly-HRP-mediated tyramide amplification, can increase detection sensitivity by 10 to 200 times, enabling the clear visualization of low-abundance targets against background noise. fishersci.de

Spectral Unmixing: In cases of significant autofluorescence, advanced imaging software can be used to computationally separate the specific signal of Alexa Fluor 594 from the broad emission spectrum of endogenous fluorophores.

By carefully selecting the imaging modality and employing strategies to enhance the signal-to-noise ratio, Alexa Fluor 594 serves as a robust tool for generating high-quality data in preclinical in vivo studies.

Flow Cytometry and Quantitative Cellular Analysis

High-Throughput Detection and Characterization of Cell Populations

The characteristics of Alexa Fluor 594 para-isomer make it well-suited for high-throughput flow cytometry applications, enabling the rapid and sensitive detection and characterization of large numbers of cells. Its intense fluorescence allows for clear discrimination of positively stained cells from background, which is crucial for accurate quantification in high-throughput screening (HTS) and high-content screening (HCS) settings. The photostability of the dye ensures that the fluorescent signal remains stable over the time required to analyze many samples, while its pH-insensitivity provides consistent performance in various cell-based assays. thermofisher.comfluorofinder.com

Alexa Fluor 594 can be excited effectively by the 561 nm or 594 nm laser lines commonly found on modern flow cytometers. thermofisher.com Its emission maximum is in the red region of the spectrum, which helps to minimize interference from cellular autofluorescence, a common issue in the blue-green spectral range. iu.edu These properties contribute to the high signal-to-noise ratio necessary for resolving distinct cell populations and identifying rare events in complex samples.

| Property | Value/Characteristic | Significance in High-Throughput Analysis |

|---|---|---|

| Excitation Maximum | ~590 nm | Compatible with common 561 nm and 594 nm lasers. thermofisher.com |

| Emission Maximum | ~617 nm | Red emission reduces autofluorescence interference. fluorofinder.comiu.edu |

| Quantum Yield | High | Bright signal for sensitive detection of low-abundance targets. thermofisher.com |

| Photostability | High | Stable signal during extended acquisition of multiple samples. thermofisher.comiu.edu |

| pH Insensitivity | Wide Range | Consistent fluorescence in diverse assay conditions. thermofisher.comfluorofinder.com |

Multi-Color Flow Cytometry Panel Design

This compound is a valuable component in the design of multi-color flow cytometry panels due to its distinct spectral properties. When developing a multi-color experiment, careful selection of fluorophores is essential to minimize spectral overlap, where the emission of one dye is detected in the channel intended for another. abcam.com Alexa Fluor 594 is frequently used in combination with other fluorophores such as Alexa Fluor 350, Alexa Fluor 488, and Alexa Fluor 647, allowing for the simultaneous analysis of multiple cellular parameters. thermofisher.com

To manage spectral overlap, a process called compensation is employed. This mathematical correction subtracts the signal of a given fluorochrome from detectors where it is not intended to be measured. bio-rad-antibodies.comcuanschutz.edu The degree of compensation required depends on the specific combination of fluorophores and the filter sets used in the flow cytometer. The relatively narrow emission spectrum of Alexa Fluor 594 helps to reduce the amount of compensation needed when paired with spectrally well-separated dyes. iu.edu

| Laser Line | Fluorophore | Typical Antigen Target | Primary Emission Channel |

|---|---|---|---|

| Violet (405 nm) | Brilliant Violet 421™ | CD45 | ~421 nm |

| Blue (488 nm) | Alexa Fluor 488 | CD3 | ~519 nm |

| Yellow-Green (561 nm) | Alexa Fluor 594 | CD8 | ~617 nm |

| Red (640 nm) | APC (Allophycocyanin) | CD19 | ~660 nm |

Applications in Cell Cycle Analysis and Phenotyping

This compound has demonstrated utility in specific applications of flow cytometry, including cell cycle analysis and immunophenotyping.

In cell cycle analysis, Alexa Fluor 594 is often used in assays that measure DNA synthesis. For instance, the Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay utilizes an Alexa Fluor 594 picolyl azide to detect the incorporation of EdU into newly synthesized DNA during the S-phase of the cell cycle. thermofisher.comthermofisher.com This allows for the precise identification and quantification of proliferating cells within a population. thermofisher.com Dual-parameter plots combining EdU-Alexa Fluor 594 with a DNA content dye, such as FxCycle™ Violet, enable detailed analysis of cells in the G0/G1, S, and G2/M phases. thermofisher.com

For immunophenotyping, Alexa Fluor 594-conjugated antibodies are used to identify and characterize specific cell subpopulations based on the expression of cell surface or intracellular markers. For example, human mononuclear cells can be stained with a biotinylated anti-CD4 antibody, followed by detection with an Alexa Fluor 594-streptavidin conjugate to identify CD4-positive T-helper cells. thermofisher.com Similarly, it has been used to label antibodies against markers like CD3 to identify T-cells. thermofisher.com The brightness of Alexa Fluor 594 is particularly advantageous for detecting antigens with low expression levels. dianova.com

| Application | Assay Principle | Example Marker/Target | Reference |

|---|---|---|---|

| Cell Cycle Analysis | Detection of EdU incorporation into newly synthesized DNA. | DNA replication (S-phase) | thermofisher.comthermofisher.com |

| Immunophenotyping | Antibody-based detection of cell surface markers. | CD4, CD3 | thermofisher.comthermofisher.com |

Molecular Probe Engineering and Bioconjugate Design

Conjugation to Diverse Biomolecules (Proteins, Peptides, Oligonucleotides, Lipids)

Alexa Fluor 594 is a versatile fluorescent dye that can be conjugated to a wide array of biomolecules, facilitating research across various biological disciplines. thermofisher.com Its succinimidyl ester and maleimide (B117702) derivatives are commonly used to label proteins, peptides, and nucleic acids. thermofisher.comaatbio.com

Proteins and Peptides: The most common method for labeling proteins and peptides with Alexa Fluor 594 involves the reaction of its succinimidyl ester form with primary amines (e.g., lysine (B10760008) residues) on the protein surface. thermofisher.comabcam.com This process forms a stable covalent amide bond. thermofisher.com Kits are commercially available to streamline this process for antibodies and other proteins. thermofisher.comabcam.comabcam.com An alternative strategy employs maleimide derivatives of Alexa Fluor 594, which react specifically with free thiol (sulfhydryl) groups, such as those on cysteine residues. aatbio.com A key advantage of Alexa Fluor 594 is its ability to be attached to proteins at high molar ratios with minimal self-quenching, which leads to brighter, more sensitive conjugates. thermofisher.comcellsignal.com

Oligonucleotides: Alexa Fluor 594 can be incorporated into oligonucleotides at specific positions. biosyn.com This is typically achieved by synthesizing an oligonucleotide with a primary amine modification, which then reacts with the Alexa Fluor 594 NHS ester. biosyn.comthermofisher.com This allows for the creation of fluorescently labeled probes for applications like hybridization assays. thermofisher.com Another method, the Universal Linkage System (ULS), uses a platinum-based reagent that forms a stable adduct with the N-7 position of guanine (B1146940) bases. thermofisher.comthermofisher.com

Lipids: Direct covalent conjugation of Alexa Fluor 594 to individual lipids is less common. However, its interaction with lipid bilayers has been studied, indicating that some water-soluble dyes can associate with membranes, which is a consideration for imaging applications. nih.gov A more prevalent strategy for studying lipids involves using Alexa Fluor 594-labeled proteins that bind to specific lipid head groups or using biotinylated lipids that can be detected with a streptavidin-Alexa Fluor 594 conjugate. lumiprobe.com

| Biomolecule | Primary Conjugation Chemistry | Reactive Group on Dye | Target Functional Group on Biomolecule | Resulting Bond |

|---|---|---|---|---|

| Proteins/Peptides | Amination | Succinimidyl Ester (NHS Ester) | Primary Amine (-NH2) | Amide |

| Proteins/Peptides | Thiolation | Maleimide | Sulfhydryl/Thiol (-SH) | Thioether |

| Oligonucleotides | Amination (via modified base) | Succinimidyl Ester (NHS Ester) | Primary Amine (-NH2) | Amide |

| Oligonucleotides | ULS Chemistry | Platinum Dye Reagent | N-7 of Guanine | Platinum Adduct |

| Lipids | Indirect Detection | Streptavidin Conjugate | Biotinylated Lipid | Non-covalent (Streptavidin-Biotin) |

Development of Functionalized Nucleic Acid Probes

Functionalized nucleic acid probes labeled with Alexa Fluor 594 are critical tools for genetic analysis, including DNA sequencing and hybridization-based detection.

A significant advancement in DNA sequencing technology involves the use of reversible terminators. Researchers have synthesized a family of 3′-OH unprotected cleavable fluorescent 2′-deoxynucleotides where Alexa Fluor 594 is attached to the nucleotide via a cleavable disulfide linker. nih.govnih.govresearchgate.net These modified nucleotides act as reversible terminators in sequencing by synthesis (SBS) platforms. nih.govnih.gov During each cycle of sequencing, a DNA polymerase incorporates one of these labeled nucleotides, and the incorporated base is identified by its fluorescence. nih.gov The fluorophore and the terminating group are then cleaved under mild conditions, allowing the next cycle of incorporation to proceed. nih.govharvard.edu This method enables a "signal-no signal" binary readout for base-by-base DNA sequencing. researchgate.net Another approach involves attaching the fluorophore to the base through a photocleavable linker, which can be removed by UV irradiation without the need for additional chemical reagents. harvard.edu

Oligonucleotides singly labeled with Alexa Fluor 594 serve as highly specific probes in various hybridization assays. thermofisher.com These probes can be used to detect and quantify specific DNA or RNA sequences in samples. Applications include fluorescence in situ hybridization (FISH), where labeled probes bind to complementary sequences within cells or tissues. thermofisher.com The brightness and photostability of Alexa Fluor 594 enhance the sensitivity of these assays. biosyn.com The fluorescence properties of some labeled oligonucleotide probes can change upon hybridization with their target sequence, providing a direct method for quantifying the target nucleic acid. nih.gov

Strategies for Signal Amplification and Detection Sensitivity Enhancement

The inherent brightness and high quantum yield of Alexa Fluor 594 contribute significantly to detection sensitivity. thermofisher.comcellsignal.com However, for detecting low-abundance targets, further signal amplification strategies are often employed.

One of the most common methods is the use of the biotin-streptavidin system. A target molecule can be labeled with a biotinylated primary antibody or probe, which is then detected by an Alexa Fluor 594-streptavidin conjugate. thermofisher.comfishersci.fi Since one streptavidin molecule can bind up to four biotin (B1667282) molecules, this system can amplify the signal. lumiprobe.com

Another powerful technique is Tyramide Signal Amplification (TSA). thermofisher.com In this method, a horseradish peroxidase (HRP)-conjugated antibody binds to the target. In the presence of hydrogen peroxide, HRP catalyzes the conversion of a labeled tyramide substrate into a highly reactive radical that covalently binds to nearby proteins. By using an Alexa Fluor 594-labeled tyramide, a large number of fluorophores can be deposited at the site of the target, dramatically amplifying the fluorescent signal. thermofisher.comthermofisher.com These amplification strategies can significantly improve the limits of detection in techniques like FISH and immunohistochemistry. thermofisher.com

| Strategy | Principle | Key Components | Application Example |

|---|---|---|---|

| Biotin-Streptavidin System | High-affinity interaction between biotin and streptavidin. Multiple biotins can be bound by one streptavidin-fluorophore conjugate. | Biotinylated antibody/probe, Alexa Fluor 594-Streptavidin conjugate. | Immunohistochemistry, Flow Cytometry. thermofisher.comfishersci.fi |

| Tyramide Signal Amplification (TSA) | Enzymatic deposition of multiple fluorophore molecules at the target site. | Horseradish Peroxidase (HRP) conjugate, Alexa Fluor 594-Tyramide. | Fluorescence in situ hybridization (FISH), Immunohistochemistry. thermofisher.comthermofisher.com |

Comparative Analysis with Benchmark Fluorophores in Research Settings

Spectral Compatibility and Crosstalk Management in Multiplexed Assays

Alexa Fluor 594 is a bright, red-fluorescent dye frequently utilized in multiplexing assays, where multiple targets are visualized simultaneously. smolecule.combiolegend.com Its spectral properties, with an excitation maximum around 590 nm and an emission maximum at approximately 617 nm, make it a valuable tool for multicolor imaging. biolegend.comfluorofinder.com

A critical consideration in multiplexed fluorescence microscopy is the management of spectral crosstalk, which occurs when the emission signal of one fluorophore bleeds into the detection channel of another. evidentscientific.comsvi.nl The degree of spectral overlap between fluorophores dictates the potential for crosstalk. evidentscientific.com Alexa Fluor 594, with its emission in the red region of the spectrum, offers good spectral separation from green-fluorescent dyes like Alexa Fluor 488. evidentscientific.comdianova.com This separation minimizes bleed-through, especially when the concentrations of the probes are similar. evidentscientific.com

However, some spectral overlap can still occur. For instance, a minor degree of crosstalk from Alexa Fluor 594 into the phycoerythrin (PE) channel has been observed. nih.gov Careful selection of filter sets, particularly narrow bandpass filters, is crucial for mitigating such crosstalk. nih.gov By optimizing filter sets, researchers can effectively separate the signals from multiple fluorophores, including Alexa Fluor 594, even in widefield fluorescence microscopy. nih.gov

The choice of fluorophore combinations is paramount for successful multiplexing. For instance, the combination of Alexa Fluor 488 and Alexa Fluor 594 exhibits reduced spectral overlap compared to combinations with dyes that have closer emission peaks, leading to cleaner results in dual-labeling experiments. evidentscientific.com For experiments requiring even greater spectral separation, pairing Alexa Fluor 488 with a far-red dye like Alexa Fluor 633 can virtually eliminate bleed-through artifacts. evidentscientific.com

Performance Comparison with Structurally Similar Dyes (e.g., Cy3, Texas Red, DyLight 594, CF594)

The performance of Alexa Fluor 594 is often benchmarked against other popular red-fluorescent dyes.

Spectral Properties of Alexa Fluor 594 and Comparable Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

|---|---|---|---|---|

| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 |

| Cy3 | ~550 | ~570 | N/A | N/A |

| Texas Red | 596 | 620 | N/A | N/A |

| DyLight 594 | 593 | 618 | 80,000 | N/A |

| CF594 | 593 | 614 | 115,000 | N/A |

Detailed Research Findings:

vs. Cy3: Alexa Fluor 555, which has spectra that are an almost exact match to Cy3, is outperformed by Alexa Fluor 555 conjugates in terms of total fluorescence and photostability. uci.eduthermofisher.com While direct comparisons between the Alexa Fluor 594 para-isomer and Cy3 were not explicitly detailed, Alexa Fluor dyes, in general, are recommended over Cy dyes due to improved properties. dianova.com Cy3 can be paired with green-fluorescent dyes, but a narrow band-pass emission filter for the green dye is often needed to minimize Cy3's fluorescence in that channel. dianova.com

vs. Texas Red: Alexa Fluor 594 is notably brighter and more photostable than Texas Red. uci.edusyronoptics.comthermofisher.com It is also more water-soluble, which can lead to less background staining. dianova.com While both dyes are used in similar applications, Alexa Fluor 594's superior brightness and photostability often make it the preferred choice. syronoptics.comthermofisher.com However, Texas Red may be suitable in specific spectral setups where its slightly different properties are advantageous. syronoptics.com

vs. DyLight 594: DyLight 594 has spectral properties very similar to Alexa Fluor 594. fluorofinder.comthermofisher.com Some studies suggest that DyLight dyes can exhibit higher fluorescence intensity and photostability than Alexa Fluor dyes in certain applications. thermofisher.com One study found that the quantum yield of DyLight 594 conjugated to IgG was about 50% higher than that of Alexa Fluor 594. researchgate.netresearchgate.net DyLight 594 also demonstrated a slightly longer fluorescence lifetime. researchgate.netresearchgate.net

vs. CF594: CF594 is another spectrally similar dye to Alexa Fluor 594. fluorofinder.com When conjugated to proteins, CF594 is reported to be significantly brighter than Alexa Fluor 594, a characteristic attributed to its high quantum yield and excellent water solubility. sigmaaldrich.comsigmaaldrich.com CF594 also boasts excellent photostability, making it well-suited for demanding imaging techniques like confocal microscopy. sigmaaldrich.com

Advantages of this compound in Specific Experimental Contexts

The specific advantages of the this compound are linked to its chemical structure and resulting performance in various research applications. The "para" designation refers to the position of the succinimidyloxycarbonyl group on the phenyl ring, which is crucial for its reactivity and fluorescent properties. vulcanchem.com

Key Advantages:

High-Contrast Imaging: The bright red fluorescence of Alexa Fluor 594 provides excellent contrast, particularly in multicolor experiments where it is paired with green-fluorescent probes. uci.edusyronoptics.com This makes it ideal for clearly visualizing distinct cellular structures and processes. cellsignal.com

Photostability for Prolonged Observation: A significant advantage of Alexa Fluor 594 is its high photostability compared to dyes like Texas Red. uci.edusyronoptics.com This resistance to photobleaching allows for longer exposure times during image acquisition, which is critical for capturing detailed images and time-lapse sequences without significant signal loss. syronoptics.com

Reliable Bioconjugation: The succinimidyloxycarbonyl group of the para-isomer is an amine-reactive moiety that efficiently forms stable amide bonds with primary amines on proteins and other biomolecules. vulcanchem.com This reliable conjugation chemistry is essential for creating brightly and specifically labeled probes for various applications, including immunofluorescence and flow cytometry. vulcanchem.com

Versatility in Imaging Modalities: Alexa Fluor 594 is compatible with a wide range of fluorescence-based techniques. It is extensively used in fluorescence microscopy, including confocal and super-resolution microscopy, as well as in flow cytometry for the detection and quantification of cell populations. fluorofinder.comvulcanchem.comthermofisher.com

Favorable Spectral Properties for Multiplexing: As discussed, its emission spectrum allows for good separation from commonly used green fluorophores, minimizing crosstalk and enabling cleaner multicolor imaging. evidentscientific.comdianova.com This makes it a reliable choice for complex experiments involving the simultaneous detection of multiple targets. nih.gov

Future Perspectives and Advanced Research Directions

Computational Modeling of Dye-Biomolecule Interactions and Photophysics

Computational modeling is an increasingly indispensable tool for understanding the intricate interplay between fluorescent dyes, like the Alexa Fluor 594 para-isomer, and the biomolecules they label. These models provide insights into the conformational dynamics of the dye-biomolecule conjugate and how these dynamics influence the photophysical properties of the fluorophore. By simulating the local environment of the dye, researchers can predict changes in fluorescence lifetime, quantum yield, and spectral shifts upon conjugation. This predictive power accelerates the rational design of new probes with optimized characteristics for specific applications.

Furthermore, computational approaches are crucial for elucidating the complex photophysics of the dye itself. Understanding the mechanisms of photobleaching and the factors that contribute to the dye's brightness and photostability at a quantum mechanical level is essential for developing next-generation fluorophores with superior performance.

Innovations in Dye Chemistry for Improved Performance

Innovations in the chemical synthesis and engineering of fluorescent dyes are central to expanding their utility in research.

The meta-isomer of Alexa Fluor 594, for instance, is the 5-succinimidyloxycarbonyl isomer. This structural difference can affect the dye's binding specificity and may offer improved conjugation efficiency for certain biomolecules. The strategic placement of the reactive group can influence the orientation of the dye upon conjugation, which in turn can affect its photophysical properties and interaction with the local environment. By systematically synthesizing and characterizing different isomers, chemists can tailor the properties of the dye to meet the specific demands of an experiment, such as maximizing brightness or ensuring a specific labeling stoichiometry.

Table 1: Comparison of Alexa Fluor 594 Isomers

| Property | This compound | Alexa Fluor 594 meta-isomer |

|---|---|---|

| Reactive Group Position | para (6-succinimidyloxycarbonyl) | meta (5-succinimidyloxycarbonyl) |

| Potential Impact | Influences reactivity and conjugation efficiency. vulcanchem.com | May offer improved conjugation efficiency and binding specificity for certain targets. |

A major frontier in fluorescent probe development is the creation of photoswitchable and environment-responsive dyes. Photoswitchable probes can be reversibly or irreversibly turned "on" or "off" with specific wavelengths of light. This capability is the cornerstone of super-resolution microscopy techniques like dSTORM (direct stochastic optical reconstruction microscopy), which can bypass the diffraction limit of light to achieve nanoscale resolution. Alexa Fluor 594 is a dye that has been utilized in dSTORM applications. thermofisher.com

Environment-responsive or "smart" probes are designed to change their fluorescent properties in response to specific changes in their local environment, such as pH, ion concentration, or enzymatic activity. This allows for the dynamic and real-time visualization of cellular processes. While specific examples of photoswitchable or environment-responsive variants of the this compound are not detailed in the provided search results, the underlying principle of modifying the fluorophore's core structure to incorporate such functionalities is a vibrant area of chemical research.

Integration with Emerging Technologies for Multi-Omics and High-Throughput Screening

The bright and photostable nature of the this compound makes it an excellent candidate for integration with high-throughput and multiplexed analysis platforms. In the realm of multi-omics, which involves the simultaneous analysis of multiple types of biological molecules (e.g., proteins, nucleic acids), fluorescent labeling with spectrally distinct dyes is essential. Alexa Fluor 594, with its red fluorescence, is often used in conjunction with other Alexa Fluor dyes, such as Alexa Fluor 488 (green) and Alexa Fluor 647 (far-red), for multiplexed imaging and flow cytometry. thermofisher.com

High-throughput screening (HTS) assays, used for drug discovery and functional genomics, rely on robust and sensitive detection methods. The strong fluorescence signal of this compound conjugates allows for the miniaturization of assays and the rapid screening of large compound libraries. Its compatibility with various detection platforms, including fluorescence microscopes and flow cytometers, further enhances its utility in these large-scale applications. vulcanchem.comthermofisher.com

Compound Information

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alexa Fluor 594 meta-isomer |

| Alexa Fluor 350 |

| Alexa Fluor 488 |

| Alexa Fluor 647 |

Q & A

Q. How can Alexa Fluor 594 para-isomer be effectively combined with other fluorophores (e.g., Alexa Fluor 488) in multiplex immunofluorescence experiments?

- Methodological Answer : Design experiments using spectral separation principles. Alexa Fluor 594 (Ex/Em: 590/618 nm) pairs well with green fluorophores like Alexa Fluor 488 (Ex/Em: 488/519 nm). Use sequential imaging with distinct filter sets to avoid bleed-through. For example, in double-staining protocols for CD8 (green) and FOXP3 (red), sequential acquisition through separate channels ensures minimal cross-talk . Validate with controls lacking primary antibodies to confirm specificity .

Q. What protocols minimize nonspecific binding when using Alexa Fluor 594-conjugated antibodies in tissue sections?

- Methodological Answer : Optimize blocking steps with 5% BSA or species-matched serum. Titrate antibody concentrations to reduce off-target binding. Include negative controls (omitting primary antibodies) to distinguish background fluorescence, as demonstrated in TRPV1/CB1 co-staining studies . Pre-absorption with tissue lysates can further reduce nonspecific interactions.

Q. How should Alexa Fluor 594 hydrazide be applied for carbohydrate labeling in glycoprotein studies?

- Methodological Answer : Use hydrazide chemistry to target aldehydes/ketones generated via periodate oxidation or galactose oxidase treatment. For intracellular tracing, combine with membrane-impermeant uptake methods (e.g., microinjection). Post-labeling, validate specificity using competitive inhibition with free sugars (e.g., α-mannose for ConA lectin) .

Q. What are critical parameters for co-staining Alexa Fluor 594 with DAPI in fixed cells?

- Methodological Answer : Acquire DAPI (Ex/Em: 358/461 nm) first using a UV filter set, followed by Alexa Fluor 594 with a TRITC/Cy3 filter. Avoid simultaneous excitation to prevent UV-induced photobleaching of Alexa Fluor 594. Use antifade mounting media to preserve signal integrity .

Advanced Research Questions

Q. How can quantitative F-actin analysis using Alexa Fluor 594 phalloidin be optimized in 3D cell cultures?

- Methodological Answer : Normalize fluorescence intensity to cell volume or nuclei count (via DAPI). Use confocal z-stack imaging to capture 3D structures, and deconvolve images to correct for out-of-focus light. Validate against actin-depolymerizing agents (e.g., latrunculin) to confirm specificity .

Q. What strategies mitigate spectral bleed-through between Alexa Fluor 594 and Texas Red in multicolor imaging?

- Methodological Answer : Employ spectral unmixing software (e.g., Zeiss Zen or ImageJ plugins) to resolve overlapping emissions. Use narrow-bandpass filters (e.g., 617/40 nm for Alexa Fluor 594) and sequential acquisition. Validate with single-stained controls to generate reference spectra .

Q. How does pH affect Alexa Fluor 594 hydrazide performance in subcellular compartments?

- Methodological Answer : Alexa Fluor 594 hydrazide is pH-insensitive (unlike some amine-reactive dyes), making it suitable for acidic compartments (e.g., lysosomes). For Golgi or endoplasmic reticulum studies, confirm localization using organelle-specific markers (e.g., WGA lectin for Golgi) .

Q. What validation controls are essential for Alexa Fluor 594-conjugated lectins in glycoprotein profiling?

Q. How can Alexa Fluor 594 conjugation efficiency to nanoparticles be improved for intracellular tracking?

Q. What advanced techniques correct photobleaching in long-term live-cell imaging with Alexa Fluor 594?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.